molecular formula C13H20OS2 B14417748 1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane CAS No. 80472-68-0

1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane

Cat. No.: B14417748
CAS No.: 80472-68-0
M. Wt: 256.4 g/mol
InChI Key: WLRVPOFDWHHIIK-UHFFFAOYSA-N
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Description

1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[44]nonane is a unique organic compound characterized by its spirocyclic structure, which includes a dithiane ring fused with a cyclopentylidene and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane typically involves the reaction of cyclopentylidene derivatives with methoxy and dithiane precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

80472-68-0

Molecular Formula

C13H20OS2

Molecular Weight

256.4 g/mol

IUPAC Name

4-cyclopentylidene-1-methoxy-2,3-dithiaspiro[4.4]nonane

InChI

InChI=1S/C13H20OS2/c1-14-12-13(8-4-5-9-13)11(15-16-12)10-6-2-3-7-10/h12H,2-9H2,1H3

InChI Key

WLRVPOFDWHHIIK-UHFFFAOYSA-N

Canonical SMILES

COC1C2(CCCC2)C(=C3CCCC3)SS1

Origin of Product

United States

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